3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4S/c16-11-3-5-12(6-4-11)22-14-7-1-10(2-8-15(18)19)9-13(14)17(20)21/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDXKQQBZBHRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384295 | |
| Record name | 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-52-1 | |
| Record name | 3-[4-[(4-chlorophenyl)thio]-3-nitrophenyl]acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 3-Nitro-4-fluorobenzaldehyde
Nitration of 4-fluorobenzaldehyde using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-4-fluorobenzaldehyde with 78–82% efficiency. Excess nitric acid (>1.2 eq) minimizes di-nitration byproducts.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| HNO₃ Equivalence | 1.05–1.10 | Minimizes over-nitration |
| Reaction Time | 4–6 hours | Complete conversion |
Step 2: Thioether Coupling
3-Nitro-4-fluorobenzaldehyde reacts with 4-chlorothiophenol (1.1 eq) in dimethylacetamide (DMAc) at 120°C for 12 hours, catalyzed by K₂CO₃ (2.0 eq). The fluoride leaving group enables efficient SNAr, achieving 85–90% conversion.
Critical Factors :
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Solvent Polarity : DMAc (ε = 37.8) enhances nucleophilicity of thiophenoxide.
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Base Strength : K₂CO₃ maintains pH 8–9, preventing aldehyde oxidation.
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Byproduct Mitigation : Molecular sieves (4Å) absorb generated HF.
Acrylic Acid Formation via Aldol Condensation
The aldehyde intermediate undergoes condensation with malonic acid in pyridine under Dean-Stark conditions:
Reaction Scheme :
3-Nitro-4-[(4-chlorophenyl)thio]benzaldehyde + Malonic Acid → Target Acid + CO₂↑
| Condition | Specification | Purpose |
|---|---|---|
| Temperature | 80–85°C | Accelerate decarboxylation |
| Catalyst | Piperidine (0.1 eq) | Base for enolate formation |
| Reaction Time | 8–10 hours | Complete conversion |
This step yields 70–75% crude product, with purity >95% after recrystallization from ethanol/water (4:1).
Process Optimization Strategies
DoE-Based Parameter Screening
A 2⁴ factorial design evaluated four variables in the thioether coupling step (Table 1):
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 110°C | 130°C |
| K₂CO₃ Equivalence | 1.8 | 2.2 |
| Solvent Volume | 5 mL/g | 10 mL/g |
| Reaction Time | 10 hours | 14 hours |
Key Findings :
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Temperature and base equivalence showed significant interaction (p < 0.05).
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Optimal conditions: 125°C, 2.1 eq K₂CO₃, 8 mL/g DMAc, 12 hours → 93% yield.
Industrial-Scale Considerations
Continuous Flow Nitration
Microreactor technology enhances safety and efficiency for nitration:
Green Chemistry Metrics
| Metric | Batch Process | Optimized Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (g/g) | 56 | 29 |
| Energy (kJ/mol) | 4800 | 2100 |
Solvent recovery (DMAc: 92% reclaimed) and catalyst recycling (K₂CO₃: 3× reuse) drive sustainability improvements.
Analytical Characterization
Post-synthetic validation employs:
HPLC Conditions :
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile Phase: 65:35 MeCN/0.1% H3PO4
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Retention Time: 7.2 minutes
Spectroscopic Data :
Chemical Reactions Analysis
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The chlorophenylthio group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid is C15H10ClNO4S. This compound features a chlorophenylthio group and a nitrophenyl group attached to an acrylic acid backbone, contributing to its reactivity and potential biological activities.
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactive functional groups.
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Chemical Reactions : It undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
- Reduction : The nitro group can be reduced to an amine using hydrogen gas with a palladium catalyst.
- Nucleophilic Substitution : The chlorophenylthio group can participate in nucleophilic substitution reactions.
Biology
- Biological Activity : Derivatives of this compound are studied for their potential biological activities, including:
- Antimicrobial Properties : Exhibiting activity against various pathogens.
- Anti-inflammatory Effects : Potentially inhibiting pathways involved in inflammation.
- Anticancer Activity : Research is ongoing to explore its efficacy in targeting specific cancer pathways.
Medicine
- Therapeutic Agent Development : There is ongoing research into the compound's potential as a therapeutic agent, particularly in inhibiting cPLA2α (cytosolic phospholipase A2 alpha), which plays a significant role in inflammatory diseases. Inhibiting this enzyme could lead to new treatments for conditions like arthritis and asthma.
Industry
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- A study focusing on cPLA2α inhibition demonstrated that derivatives of this compound could effectively modulate inflammatory responses by targeting specific molecular pathways involved in the arachidonic acid cascade.
- Another research project explored its antimicrobial properties, revealing promising results against certain bacterial strains, suggesting potential applications in pharmaceuticals aimed at treating infections.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid and its derivatives involves interactions with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylthio group can also participate in binding interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of the target compound are influenced by its unique substituents. Below is a detailed comparison with analogous compounds, focusing on structural variations and their functional implications.
Substituent Variations on the Aromatic Ring
Thioether Group Modifications
- 4-Chlorophenylthio vs. 4-Bromophenylthio: Replacing the chlorine atom with bromine (e.g., 3-{4-[(4-bromophenyl)thio]-3-nitrophenyl}acrylic acid, CAS: 175278-55-4 ) increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and polarizability.
- 4-Chlorophenylthio vs. 4-Methylphenylthio :
Substituting chlorine with a methyl group (e.g., 3-{4-[(4-methylphenyl)thio]-3-nitrophenyl}acrylic acid ) reduces electronegativity, which could weaken electron-withdrawing effects critical for stabilizing the nitro group. This modification may decrease inhibitory activity against cPLA2α, as chlorine’s electronegativity is crucial for optimal enzyme interaction .
2.1.2. Nitro Group Position and Bioactivity The nitro group at position 3 on the phenyl ring is essential for cPLA2α inhibition. In the target compound, the nitro group’s electron-withdrawing nature enhances the acidity of the acrylic acid moiety (pKa ~4.5), promoting ionic interactions with the enzyme’s active site .
Acrylic Acid vs. Propanoic Acid Derivatives
The acrylic acid group in the target compound is a key pharmacophore. Replacing it with a propanoic acid chain (e.g., 3-(1-aryl-1H-indol-5-yl)propanoic acids ) retains inhibitory activity but shifts selectivity. For example, indole-based analogs showed improved cellular permeability due to the indole core’s lipophilicity, but required additional substituents (e.g., p-O-substituted phenyl groups) for potency, unlike the simpler acrylic acid in the target compound.
Sulfonamide vs. Thioether Linkers
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid (CAS: ChemBL372227 ) replaces the thioether with a sulfonamide linker. Sulfonamides are stronger hydrogen-bond acceptors, which may enhance solubility but reduce membrane permeability. This compound’s activity profile remains uncharacterized in the provided evidence, but such structural changes often trade off between bioavailability and target engagement.
Key Research Findings
- Critical Substituents : The 4-chlorophenylthio and 3-nitro groups synergize to optimize electron-withdrawing effects, stabilizing the acrylic acid’s deprotonated form for enzyme binding .
- Bioisosteric Replacements : Bromine or methyl substitutions on the thioether group reduce potency, underscoring chlorine’s unique balance of electronegativity and steric bulk .
- Scaffold Flexibility: While indole-based analogs (e.g., 3-(1-aryl-1H-indol-5-yl)propanoic acids) show promise, their complexity introduces synthetic challenges compared to the target compound’s straightforward structure .
Biological Activity
3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid, with the molecular formula C15H10ClNO4S, is a compound of significant interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenylthio group and a nitrophenyl group linked to an acrylic acid backbone , which contributes to its unique chemical properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.
The mechanism of action for this compound primarily involves:
- Inhibition of cPLA2α : This enzyme plays a crucial role in the arachidonic acid pathway, leading to the production of inflammatory mediators. Inhibition of cPLA2α is a promising strategy for treating inflammatory diseases. Studies have shown that this compound acts as an inhibitor, modulating inflammatory responses in various models .
- Protein-Ligand Interactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the chlorophenylthio group can bind to proteins or enzymes, modulating their activity.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anti-inflammatory Effects
The compound's ability to inhibit cPLA2α has been linked to reduced production of pro-inflammatory mediators. In animal models, treatment with this compound has shown decreased edema and inflammation markers, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer cells, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy as a chemotherapeutic agent .
Research Findings and Case Studies
Q & A
Q. How can factorial design be applied to optimize the synthesis of 3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid?
Factorial design enables systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2^k design can reduce the number of experiments while quantifying interactions between variables like nitration efficiency and thioether coupling yields. Statistical tools (ANOVA) help prioritize factors affecting purity and yield .
Q. What safety protocols are essential for handling nitro- and thioether-containing intermediates during synthesis?
Refer to Safety Data Sheets (SDS) for hazard classification (e.g., explosive potential of nitro groups, toxicity of thioethers). Use fume hoods, anti-static equipment, and personal protective gear. For scaled-up reactions, implement inert atmospheres and real-time monitoring for exothermic events .
Q. How do structural features like the nitro group and chlorophenylthio moiety influence the compound’s reactivity?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions. The chlorophenylthio moiety enhances lipophilicity, affecting solubility in polar solvents. UV-Vis and NMR can track electronic effects, while DFT calculations predict reactive sites .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : Confirm regiochemistry of nitro and thioether groups via ¹H/¹³C chemical shifts.
- HPLC-MS : Assess purity and detect byproducts (e.g., dehalogenated derivatives).
- IR : Identify carbonyl (C=O) and nitro (NO₂) stretching frequencies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in biological activity data across cell lines?
Molecular docking and MD simulations model interactions with targets (e.g., kinases or receptors) to explain variability. For instance, antiproliferative activity discrepancies may arise from differences in cell membrane permeability or metabolic degradation pathways. Validate predictions with CRISPR-edited cell models .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
Q. How can AI-driven reaction path search tools accelerate mechanistic studies?
Quantum chemical calculations (e.g., DFT) combined with transition-state sampling (NEB method) map potential energy surfaces. Machine learning (e.g., neural networks) predicts intermediates, reducing trial-and-error experimentation. Validate with isotopic labeling and kinetic isotope effects .
Q. What environmental impact assessments are needed for large-scale use?
Q. How do crystal packing interactions affect the compound’s stability and formulation?
Single-crystal X-ray diffraction reveals intermolecular forces (e.g., hydrogen bonds between carboxylic acid groups). Stability under humidity/temperature stress is tested via PXDR and DSC. Co-crystallization with excipients (e.g., cyclodextrins) can mitigate hygroscopicity .
Q. What computational frameworks integrate heterogeneous/homogeneous catalysis data for reaction optimization?
Multi-scale modeling combines microkinetic models (Catalytic Cycle Explorer) with reactor simulations (COMSOL). For example, optimize nitro group reduction using Pd/C catalysts by coupling surface adsorption energies with flow reactor dynamics .
Data Management and Validation
Q. How to address reproducibility issues in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
